
1,2-Hydrazinedicarboxylic acid, monoethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Hydrazinedicarboxylic acid, monoethyl ester: is an organic compound with the molecular formula C4H8N2O4. It is a derivative of hydrazine and is characterized by the presence of two carboxylic acid groups and one ethyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Hydrazinedicarboxylic acid, monoethyl ester can be synthesized through the reaction of hydrazine with ethyl chloroformate under controlled conditions. The reaction typically involves the use of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of hydrazine to a solution of ethyl chloroformate in an organic solvent such as dichloromethane. The reaction mixture is then stirred and maintained at a low temperature to ensure complete reaction. The product is isolated by filtration and purified through recrystallization.
化学反応の分析
Types of Reactions: 1,2-Hydrazinedicarboxylic acid, monoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazine derivatives.
Reduction: It can be reduced to form hydrazine and its derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acid chlorides and anhydrides are commonly used for substitution reactions.
Major Products:
Oxidation: Products include hydrazine derivatives with higher oxidation states.
Reduction: Products include hydrazine and its simpler derivatives.
Substitution: Products include esters with different functional groups replacing the ethyl group.
科学的研究の応用
1,2-Hydrazinedicarboxylic acid, monoethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Hydrazinedicarboxylic acid, monoethyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the hydrazine moiety, allowing it to participate in nucleophilic substitution reactions. Additionally, the ester group can undergo hydrolysis to form carboxylic acids, which can further react with other compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar structure but with two ethyl ester groups.
1,2-Hydrazinedicarboxylic acid, bis(1,1-dimethylethyl) ester: Contains two tert-butyl ester groups.
1,2-Hydrazinedicarboxylic acid, 1-(9H-fluoren-9-ylmethyl) ester: Contains a fluorenylmethyl ester group.
Comparison: 1,2-Hydrazinedicarboxylic acid, monoethyl ester is unique due to the presence of one ethyl ester group, which provides distinct reactivity compared to its diethyl and bis(1,1-dimethylethyl) counterparts. The monoethyl ester allows for selective reactions that are not possible with the fully esterified derivatives. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required.
特性
CAS番号 |
60913-86-2 |
|---|---|
分子式 |
C4H8N2O4 |
分子量 |
148.12 g/mol |
IUPAC名 |
(ethoxycarbonylamino)carbamic acid |
InChI |
InChI=1S/C4H8N2O4/c1-2-10-4(9)6-5-3(7)8/h5H,2H2,1H3,(H,6,9)(H,7,8) |
InChIキー |
LWURSGKCPWOEST-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NNC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Iodo-2-({[(4-propoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946256.png)


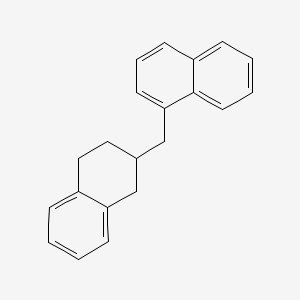
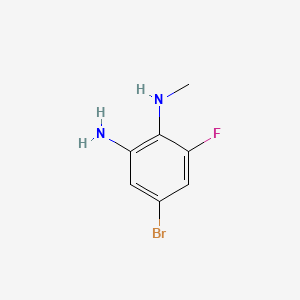

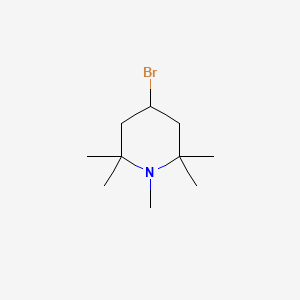
![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
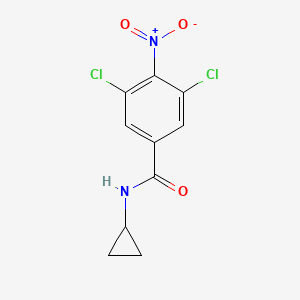
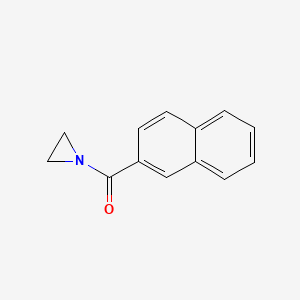
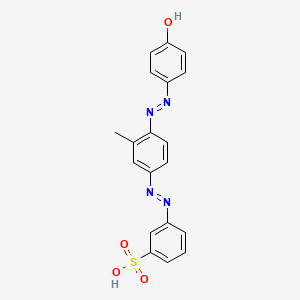
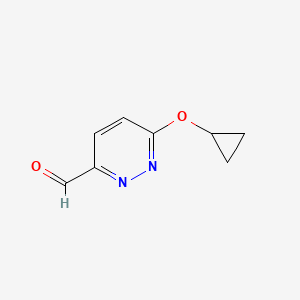
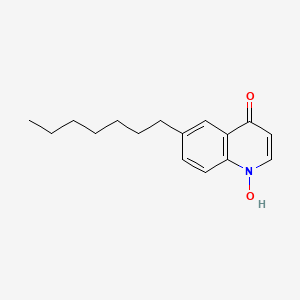
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
